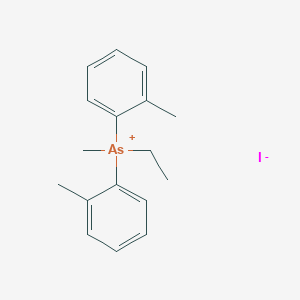
Ethyl(methyl)bis(2-methylphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methyl)bis(2-methylphenyl)arsanium iodide is an organoarsenic compound that features a central arsenic atom bonded to ethyl, methyl, and two 2-methylphenyl groups, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(methyl)bis(2-methylphenyl)arsanium iodide typically involves the reaction of ethyl(methyl)bis(2-methylphenyl)arsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction scheme is as follows:
[ \text{Ethyl(methyl)bis(2-methylphenyl)arsine} + \text{Iodine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and stoichiometry, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(methyl)bis(2-methylphenyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic species.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like chloride, bromide, or other anions can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various arsonium salts with different anions.
Scientific Research Applications
Ethyl(methyl)bis(2-methylphenyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl(methyl)bis(2-methylphenyl)arsanium iodide involves its interaction with molecular targets, such as enzymes or cellular components. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trimethylarsine iodide
- Triphenylarsine iodide
- Dimethyl(phenyl)arsine iodide
Uniqueness
Ethyl(methyl)bis(2-methylphenyl)arsanium iodide is unique due to its specific combination of ethyl, methyl, and 2-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other arsonium iodides. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62064-05-5 |
|---|---|
Molecular Formula |
C17H22AsI |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
ethyl-methyl-bis(2-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C17H22As.HI/c1-5-18(4,16-12-8-6-10-14(16)2)17-13-9-7-11-15(17)3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FJFJOFVNCYHDSV-UHFFFAOYSA-M |
Canonical SMILES |
CC[As+](C)(C1=CC=CC=C1C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















